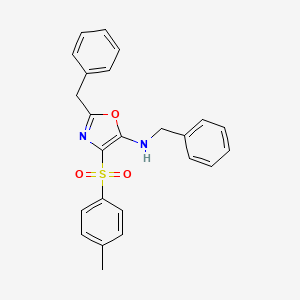

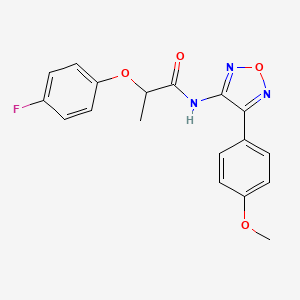

![molecular formula C18H16FN3O2S B2998827 N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034449-89-1](/img/structure/B2998827.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of bipyridine, which is a type of organic compound with the formula (C5H4N)2. Bipyridines are commonly used ligands in coordination chemistry . The presence of a fluoro and a sulfonamide group suggests that this compound might have unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be based on the bipyridine core structure, with additional groups attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions with metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluoro and sulfonamide groups, as well as the bipyridine core, would influence properties like solubility, stability, and reactivity .Applications De Recherche Scientifique

DNA Interaction and Anticancer Activity

Research has investigated the interaction of mixed-ligand copper(II)-sulfonamide complexes with DNA and their anticancer activity. These studies have shown that the sulfonamide derivative plays a significant role in the type of interaction with DNA. The complexes demonstrated antiproliferative activity in yeast and human tumor cells, indicating their potential in cancer treatment (González-Álvarez et al., 2013).

Asymmetric Synthesis

A study on the asymmetric synthesis of mirror images of 3'-fluorothalidomide by enantiodivergent fluorination highlighted the use of sulfonamide derivatives for the synthesis of enantiomerically pure compounds. This process utilized cinchona alkaloids and N-fluorobenzenesulfonimide, demonstrating the compound's utility in synthetic chemistry (Yamamoto et al., 2011).

COX-2 Inhibition for Pain and Inflammation

The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors was reported. These compounds, particularly those with a fluorine atom, showed high selectivity and potency as COX-2 inhibitors, leading to the identification of a compound for clinical trials in treating pain and inflammation (Hashimoto et al., 2002).

Copper-Mediated C-H Amination

A copper-mediated direct C3 amination of imidazopyridines using N-fluorobenzenesulfonimide as the amino source was developed, showcasing a broad substrate scope and good functional group tolerance. This methodology provides a straightforward approach to C3-aminated imidazopyridines, further demonstrating the versatility of sulfonamide derivatives in organic synthesis (Lu et al., 2018).

Corrosion Inhibition

The adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies help in understanding the efficiency of sulfonamide derivatives in protecting metals from corrosion, essential for material science applications (Kaya et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-13-9-16(19)5-7-18(13)25(23,24)22-11-14-4-6-17(21-10-14)15-3-2-8-20-12-15/h2-10,12,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAULBSYLJURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)

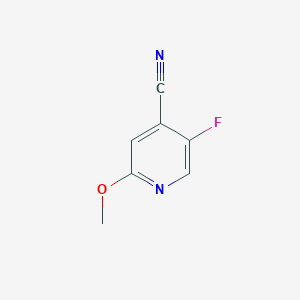

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)

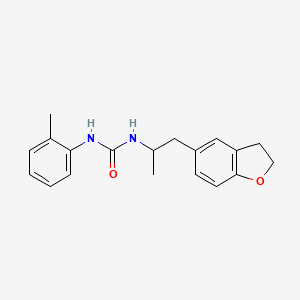

![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)

![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)

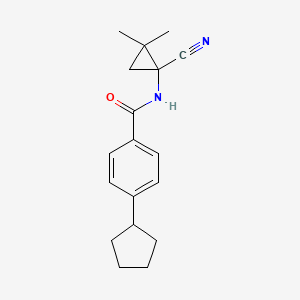

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)